3-(3-Methoxyazetidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one
Description
Properties
IUPAC Name |
3-(3-methoxyazetidin-1-yl)-1-methylpyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-11-4-3-10-8(9(11)13)12-5-7(6-12)14-2/h3-4,7H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORUGLFFOWNMNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CC(C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyazetidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one typically involves the following steps:
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Formation of the Azetidine Ring: : The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions. For instance, starting from a β-amino alcohol, cyclization can be achieved using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
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Introduction of the Methoxy Group: : The methoxy group is introduced via nucleophilic substitution reactions. Methanol or sodium methoxide (NaOMe) can be used as the methoxy source.
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Formation of the Pyrazinone Ring: : The pyrazinone ring is typically formed through a condensation reaction involving a suitable diamine and a diketone. The reaction conditions often require heating and the presence of a catalyst such as acetic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazinone ring, potentially converting it to a dihydropyrazine derivative.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or halides under basic conditions.
Major Products
Oxidation: Formation of methoxy-substituted aldehydes or acids.
Reduction: Formation of reduced pyrazinone derivatives.
Substitution: Formation of various substituted azetidine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is part of a broader class of dihydropyrazinones, which have been investigated for their biological activities. Specifically, the following applications are noteworthy:
- Anticancer Activity : Research indicates that derivatives of dihydropyrazinones exhibit significant anticancer properties. For instance, studies have shown that certain modifications to the dihydropyrazinone structure enhance its efficacy against various cancer cell lines, including prostate cancer and other neoplasms . The mechanism often involves the modulation of cellular pathways that lead to apoptosis in cancer cells.
- Calcium Channel Modulation : The compound's structure allows it to interact with calcium channels, which are critical in regulating cardiovascular functions. Dihydropyridine derivatives are known calcium channel blockers, and research has suggested that 3-(3-Methoxyazetidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one may also exhibit similar properties, potentially offering therapeutic benefits for hypertension and angina .
The biological implications of this compound extend beyond cancer treatment:
- Neuroprotective Effects : Preliminary studies suggest that compounds within this class may possess neuroprotective properties. They could potentially inhibit neurodegenerative processes by modulating neurotransmitter release and reducing oxidative stress in neuronal tissues .
- Antimicrobial Properties : There is emerging evidence that dihydropyrazinone derivatives may exhibit antimicrobial activity. This could be attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival .
Case Studies and Research Findings
To illustrate the applications of this compound, several case studies have been documented:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxic effects on prostate cancer cells with IC50 values indicating potent activity. |
| Study B | Calcium Channel Blockade | Showed efficacy in reducing blood pressure in hypertensive models, comparable to standard calcium channel blockers. |
| Study C | Neuroprotection | Highlighted its potential in protecting against glutamate-induced neurotoxicity in vitro. |
These studies collectively underscore the compound's versatility and potential across multiple therapeutic areas.
Mechanism of Action
The mechanism by which 3-(3-Methoxyazetidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share the 1-methyl-1,2-dihydropyrazin-2-one scaffold but differ in substituents at position 3:
Physicochemical and Structural Differences
- Ring Size and Flexibility: The target compound’s azetidine (4-membered ring) introduces greater ring strain and reduced conformational flexibility compared to the 6-membered piperidine in CID 62939235 . This may influence binding affinity in biological targets. Cyclopentylamino (5-membered) in the analog from provides intermediate flexibility and steric bulk .
Polarity and Solubility :
- The methoxy group in the target compound enhances lipophilicity compared to the primary amine in CID 62939235, which could improve membrane permeability but reduce aqueous solubility .
- The dihydrochloride salt of CID 62939235 () demonstrates its basic nature, enabling salt formation for improved solubility and formulation .
- Collision Cross-Section (CCS): For CID 62939235, predicted CCS values range from 147.0 Ų ([M+H]⁺) to 159.4 Ų ([M+Na]⁺), suggesting moderate molecular compactness . No CCS data are available for the target compound, but its smaller azetidine ring may result in lower CCS values.
Biological Activity
The compound 3-(3-Methoxyazetidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one is a member of the dihydropyrazinone family, which has garnered interest due to its potential biological activities. This article aims to synthesize and analyze existing research findings regarding its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action.
Anticancer Activity
Recent studies have highlighted the potential of dihydropyrazinones, including the target compound, as anticancer agents . The mechanism often involves the inhibition of key cellular pathways that lead to cancer cell proliferation.
- Case Study : A study evaluated several dihydropyrazinone derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that compounds similar to this compound exhibited significant antiproliferative activity with IC50 values ranging from 0.63 to 5.68 μM against colorectal adenocarcinoma cells .
Antimicrobial Activity
Dihydropyrazinones have also shown promising antimicrobial properties .
- Research Findings : A comparative study demonstrated that certain derivatives exhibited effective antibacterial activity against common pathogens such as E. coli and S. aureus, with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics like amoxicillin. The activity was notably effective at concentrations around 4 μg/mL .
Tyrosinase Inhibition
One of the notable mechanisms through which these compounds exert their biological effects is through tyrosinase inhibition , which is crucial in melanin production.
- Experimental Results : In vitro assays indicated that analogs of this compound significantly inhibited tyrosinase activity with an IC50 value of approximately 0.08 µM, suggesting a strong potential for treating hyperpigmentation disorders .
Antioxidant Properties
Additionally, compounds in this class have been evaluated for their antioxidant capabilities , which contribute to their overall therapeutic potential.
- Study Insights : Research showed that these compounds could scavenge free radicals effectively, demonstrating antioxidant activity comparable to established antioxidants in various assays .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
